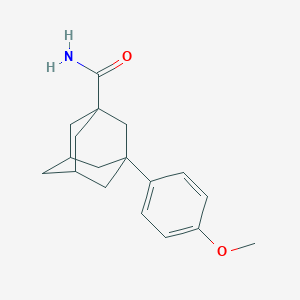
3-(4-Methoxyphenyl)-1-adamantanecarboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(4-Methoxyphenyl)-1-adamantanecarboxamide, also known as MEM, is a synthetic compound that belongs to the family of adamantane derivatives. MEM has gained significant attention in recent years due to its potential applications in scientific research.
作用機序
The mechanism of action of 3-(4-Methoxyphenyl)-1-adamantanecarboxamide is not fully understood, but it is believed to involve the interaction of the carbonyl group of 3-(4-Methoxyphenyl)-1-adamantanecarboxamide with zinc ions. This interaction results in a conformational change of 3-(4-Methoxyphenyl)-1-adamantanecarboxamide, leading to the emission of fluorescence. The exact mechanism of action of 3-(4-Methoxyphenyl)-1-adamantanecarboxamide is still under investigation, and further research is needed to fully understand its properties.
Biochemical and Physiological Effects:
3-(4-Methoxyphenyl)-1-adamantanecarboxamide has been shown to have minimal toxicity and is well-tolerated in vitro and in vivo. It has been reported to have no significant effect on cell viability or proliferation, making it an excellent tool for studying the role of zinc ions in various biological processes. 3-(4-Methoxyphenyl)-1-adamantanecarboxamide has also been shown to be stable under physiological conditions, making it suitable for use in biological systems.
実験室実験の利点と制限
One of the main advantages of using 3-(4-Methoxyphenyl)-1-adamantanecarboxamide in lab experiments is its high selectivity for zinc ions. This selectivity allows for the detection of zinc ions in complex biological systems, which is difficult to achieve with other probes. 3-(4-Methoxyphenyl)-1-adamantanecarboxamide is also relatively easy to synthesize and purify, making it an accessible tool for researchers. However, one of the limitations of 3-(4-Methoxyphenyl)-1-adamantanecarboxamide is its relatively low fluorescence quantum yield, which can limit its sensitivity for detecting zinc ions in low concentrations.
将来の方向性
There are several future directions for the use of 3-(4-Methoxyphenyl)-1-adamantanecarboxamide in scientific research. One potential direction is the development of 3-(4-Methoxyphenyl)-1-adamantanecarboxamide-based probes for the detection of other metal ions, such as copper and iron. Another direction is the use of 3-(4-Methoxyphenyl)-1-adamantanecarboxamide in the development of new drugs for the treatment of zinc-related diseases. Additionally, further research is needed to fully understand the mechanism of action of 3-(4-Methoxyphenyl)-1-adamantanecarboxamide and its potential applications in various biological processes.
Conclusion:
In conclusion, 3-(4-Methoxyphenyl)-1-adamantanecarboxamide is a synthetic compound that has gained significant attention in recent years due to its unique properties. Its high selectivity for zinc ions and minimal toxicity make it an excellent tool for studying the role of zinc ions in various biological processes. The synthesis of 3-(4-Methoxyphenyl)-1-adamantanecarboxamide is relatively easy, and its stability under physiological conditions makes it suitable for use in biological systems. Further research is needed to fully understand the mechanism of action of 3-(4-Methoxyphenyl)-1-adamantanecarboxamide and its potential applications in scientific research.
合成法
The synthesis of 3-(4-Methoxyphenyl)-1-adamantanecarboxamide involves the reaction of 3-bromoadamantane with 4-methoxyaniline in the presence of potassium carbonate and copper powder. The resulting product is then purified by column chromatography to obtain 3-(4-Methoxyphenyl)-1-adamantanecarboxamide in its pure form. This synthesis method has been reported to be efficient and yields high purity 3-(4-Methoxyphenyl)-1-adamantanecarboxamide.
科学的研究の応用
3-(4-Methoxyphenyl)-1-adamantanecarboxamide has been widely used in scientific research due to its unique properties. One of the most significant applications of 3-(4-Methoxyphenyl)-1-adamantanecarboxamide is its use as a fluorescent probe for the detection of zinc ions in biological systems. 3-(4-Methoxyphenyl)-1-adamantanecarboxamide has been shown to selectively bind to zinc ions and emit fluorescence, making it an excellent tool for studying the role of zinc ions in various biological processes.
特性
製品名 |
3-(4-Methoxyphenyl)-1-adamantanecarboxamide |
|---|---|
分子式 |
C18H23NO2 |
分子量 |
285.4 g/mol |
IUPAC名 |
3-(4-methoxyphenyl)adamantane-1-carboxamide |
InChI |
InChI=1S/C18H23NO2/c1-21-15-4-2-14(3-5-15)17-7-12-6-13(8-17)10-18(9-12,11-17)16(19)20/h2-5,12-13H,6-11H2,1H3,(H2,19,20) |
InChIキー |
JWCMLJPGQQVNTI-UHFFFAOYSA-N |
SMILES |
COC1=CC=C(C=C1)C23CC4CC(C2)CC(C4)(C3)C(=O)N |
正規SMILES |
COC1=CC=C(C=C1)C23CC4CC(C2)CC(C4)(C3)C(=O)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-(11H-dibenzo[b,e][1,4]dioxepin-2-yl)-2-methoxybenzamide](/img/structure/B269627.png)
![2-(1-{4-[(4-Chlorophenoxy)methyl]-1,3-dioxolan-2-yl}-1-methylethyl)naphthoquinone](/img/structure/B269628.png)
![N-[4-fluoro-3-(trifluoromethyl)phenyl]-4,8-dimethyl-2-oxo-1,2-dihydro-6-quinolinesulfonamide](/img/structure/B269630.png)
![N-(2-dibenzo[b,d]furan-2-ylethyl)-3,4,5-trimethoxybenzamide](/img/structure/B269631.png)
![Methyl 2-[({[3-(2-methoxyphenyl)-4-oxo-3,4-dihydro-2-quinazolinyl]sulfanyl}acetyl)amino]benzoate](/img/structure/B269635.png)


![5-(3-Bromophenyl)-2-furaldehyde [5-(2-methoxyphenyl)-1,2,4-triazin-3-yl]hydrazone](/img/structure/B269647.png)
![1-(3-bromophenyl)-5-{[5-(4-methyl-1-piperazinyl)-2-furyl]methylene}-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B269648.png)
![1-[4-(3-methoxyphenyl)-3-(4-morpholin-4-ylphenyl)-2-phenyl-3H-1,2,4-triazol-5-yl]ethanone](/img/structure/B269656.png)
![N-[4-(dimethylamino)benzyl]-N'-(4-ethoxyphenyl)-N-(2-furylmethyl)thiourea](/img/structure/B269660.png)
methanone](/img/structure/B269661.png)
![3,5-bis(difluoromethyl)-1-{[2-(4-ethylphenyl)-4-quinolinyl]carbonyl}-4,5-dihydro-1H-pyrazol-5-ol](/img/structure/B269662.png)
![3-[(4-methoxyphenoxy)methyl]-N-[4-(1-piperidinylmethyl)phenyl]benzamide](/img/structure/B269663.png)